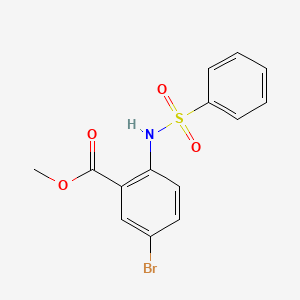
Methyl 2-(benzenesulfonamido)-5-bromobenzoate
Overview
Description
Methyl 2-(benzenesulfonamido)-5-bromobenzoate, also known as MBSBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBSBB is a sulfonamide derivative that has a bromine atom attached to the benzene ring.
Mechanism of Action
The mechanism of action of Methyl 2-(benzenesulfonamido)-5-bromobenzoate involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Methyl 2-(benzenesulfonamido)-5-bromobenzoate binds to the active site of CAIX and inhibits its activity, leading to a decrease in pH and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has also been shown to inhibit the migration and invasion of cancer cells. In addition, Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Methyl 2-(benzenesulfonamido)-5-bromobenzoate has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been shown to have antitumor activity against various cancer cell lines. Methyl 2-(benzenesulfonamido)-5-bromobenzoate is also relatively easy to synthesize and has a high yield. However, Methyl 2-(benzenesulfonamido)-5-bromobenzoate has some limitations for lab experiments. It is a sulfonamide derivative and can interact with other sulfonamide-containing compounds, leading to potential cross-reactivity. In addition, Methyl 2-(benzenesulfonamido)-5-bromobenzoate has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on Methyl 2-(benzenesulfonamido)-5-bromobenzoate. One of the significant areas of research is the development of Methyl 2-(benzenesulfonamido)-5-bromobenzoate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of Methyl 2-(benzenesulfonamido)-5-bromobenzoate as a diagnostic tool for cancer. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to bind to CAIX, which is overexpressed in various types of cancer cells. Therefore, Methyl 2-(benzenesulfonamido)-5-bromobenzoate could potentially be used as a diagnostic tool to detect the presence of CAIX in cancer cells. Finally, further research is needed to understand the potential of Methyl 2-(benzenesulfonamido)-5-bromobenzoate in combination with other chemotherapeutic agents for the treatment of cancer.
Conclusion:
In conclusion, Methyl 2-(benzenesulfonamido)-5-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to have potent antitumor activity against various cancer cell lines by inhibiting the enzyme carbonic anhydrase IX. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has several advantages for lab experiments, including its potency and ease of synthesis. However, Methyl 2-(benzenesulfonamido)-5-bromobenzoate has some limitations, including potential cross-reactivity and a relatively short half-life. There are several future directions for the research on Methyl 2-(benzenesulfonamido)-5-bromobenzoate, including the development of Methyl 2-(benzenesulfonamido)-5-bromobenzoate derivatives with improved pharmacological properties and the investigation of its potential as a diagnostic tool for cancer.
Scientific Research Applications
Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of Methyl 2-(benzenesulfonamido)-5-bromobenzoate is in the field of medicinal chemistry. Methyl 2-(benzenesulfonamido)-5-bromobenzoate has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, liver cancer, and colon cancer. Methyl 2-(benzenesulfonamido)-5-bromobenzoate works by inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
methyl 2-(benzenesulfonamido)-5-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)12-9-10(15)7-8-13(12)16-21(18,19)11-5-3-2-4-6-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXIWPLXIZHNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzenesulfonamido)-5-bromobenzoate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)

![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)
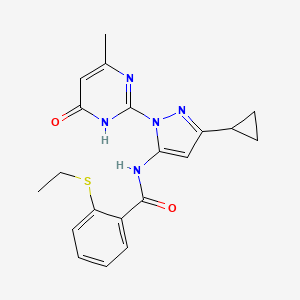
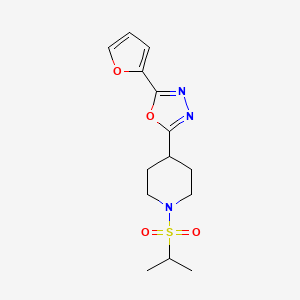
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)
![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)
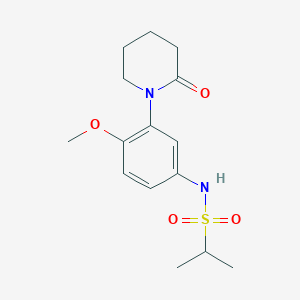
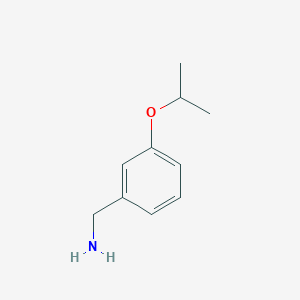

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

